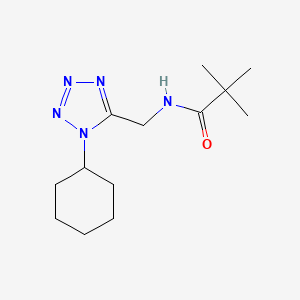

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide” is a chemical compound that has been mentioned in the context of peptide research and therapeutics . It is a derivative of tetrazole, a class of heterocyclic compounds that are widely used in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves a solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent . The monomWissenschaftliche Forschungsanwendungen

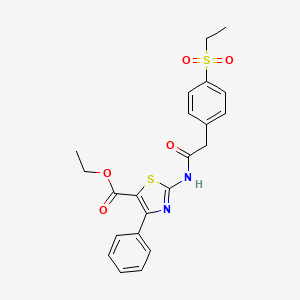

Cystic Fibrosis Therapy

A study focused on the development of potent s-cis-locked bithiazole correctors for DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing. These compounds, including analogs of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide, have shown promise in correcting defective cellular processing of the CFTR protein, a critical aspect of cystic fibrosis therapy. The research highlights the significance of heteroatom placement and the conformational control within the bithiazole core for enhancing corrector activity (Yu et al., 2008).

DNA Minor Groove Recognition

Another application is in the field of DNA recognition, where N-methylpyrrole-N-methylimidazole (PI) polyamide derivatives have been utilized for specific DNA binding to regulate gene expression. The research demonstrates the effectiveness of double β substitutions in PI polyamides for lengthened DNA minor groove recognition, which can suppress target gene expression in cells. This finding has implications for biomedical research targeting genomic DNA (Watanabe et al., 2015).

Acceleration of Organic Reactions

The acceleration of the Baylis-Hillman reaction in polar solvents, such as water and formamide, has been studied, revealing that certain amine catalysts can significantly enhance the reaction rate. This research contributes to the field of organic synthesis by providing insights into the use of polar solvents for accelerating chemical reactions (Aggarwal et al., 2002).

Porphyrin Complexes and Oxygen Transport

Investigations into bis-base low-spin iron(II)-tetrakis(o-pivalamidophenyl)porphyrin complexes have provided insights into ligand rotation, nonplanar heme distortion, and their implications for oxygen transport. These studies are relevant for understanding the structural and functional aspects of synthetic heme proteins and their potential applications (Le Moigne et al., 2003).

Epigenetic Activity and Gene Regulation

Research on programmable small DNA-binding molecules, such as PI polyamide-SAHA conjugates, has shown potential for epigenetically activating pluripotency genes in mouse embryonic fibroblasts. This approach represents a novel strategy for gene regulation and has implications for stem cell research and regenerative medicine (Pandian et al., 2012).

Eigenschaften

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKINSANIMXYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2717354.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)

![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)